CID 135589114
Description
Historical Trajectories and Foundational Concepts in Azo Dye Indicators
The development of methods to measure acidity and alkalinity has been a cornerstone of chemical progress. Before the advent of synthetic indicators, scientists relied on naturally derived substances, such as litmus, which change color in response to pH changes. The late 19th century marked a significant shift with the creation of synthetic indicators. This era saw the rise of azo dyes, a class of organic compounds characterized by the functional group R−N=N−R′, where R and R′ are typically aryl groups. wikipedia.org
Chemists in the 1800s discovered that these molecules, with their large, highly conjugated pi-systems, often exhibited vibrant colors suitable for dyeing textiles. youtube.com The first azo dye, Aniline Yellow, was discovered in 1861. youtube.com This was followed by the development of other dyes, such as Congo red in 1884. dyespigments.net The synthesis of these compounds, typically through a process called diazo coupling, was relatively straightforward, contributing to their widespread adoption in industrial applications. psiberg.comjchemrev.com
The foundational concept behind their use as pH indicators lies in their chemical structure. The color of azo dyes is a result of the extensive delocalization of electrons across the molecule. quora.comresearchgate.net Changes in the pH of a solution can alter the electronic structure of the dye molecule, typically by protonating or deprotonating key functional groups. This change in electron delocalization shifts the wavelength of light the molecule absorbs, resulting in a visible color change. psiberg.comquora.com This principle allows azo compounds like Methyl Orange, Methyl Red, and Nitrazine Yellow to serve as effective visual indicators for acid-base titrations and other pH-dependent analyses. jchemrev.comquora.com
Academic Significance of Nitrazine Yellow in Chemical Research Methodologies
Nitrazine Yellow, also known as Phenaphthazine or Nitrazol Yellow, is a specialized azo dye recognized for its distinct color transition in a narrow and near-neutral pH range. chemicalbook.com Its primary academic and practical significance stems from its utility as a precise pH indicator.
Key Properties and Applications:
pH Indication: The most prominent application of Nitrazine Yellow is as an acid-base indicator. It exhibits a clear color change from yellow at pH 6.0 to blue at pH 7.0 or 7.2. chemicalbook.cominvivochem.comlobachemie.com This specific range makes it highly valuable for monitoring pH in biological systems and in neutralization analyses where precision around the neutral point is critical.
Medical Diagnostics: In clinical research, Nitrazine Yellow is widely used to test the pH of vaginal fluids to detect ruptured amniotic membranes during pregnancy. chemicalbook.comnih.gov A positive test, indicated by a color change to blue, suggests the presence of amniotic fluid, which is less acidic than normal vaginal secretions. nih.gov
Advanced Analytical Techniques: Beyond simple visual indication, Nitrazine Yellow has been characterized as a valuable tool in modern analytical chemistry. A significant area of research involves its use as a "photoacoustically active pH reporter molecule." acs.orgnih.govfgcu.edu In photoacoustic (PA) imaging, a noninvasive technique, molecules absorb light and convert it into sound waves. Research has demonstrated that both the acidic and basic forms of Nitrazine Yellow are "photoacoustically well-behaved," allowing for the rapid and noninvasive measurement of pH in both transparent and turbid media, such as biological tissues. acs.orgnih.gov This application opens avenues for advanced 3D imaging of physiological processes. acs.orgnih.govfgcu.edu
Other Applications: The utility of Nitrazine Yellow extends to other fields, such as civil engineering, where it is used to determine the extent of carbonation in concrete structures, which can affect the integrity of steel reinforcements. chemicalbook.com
Conceptual Framework and Research Scope for Nitrazine Yellow Investigations
Research involving Nitrazine Yellow can be broadly categorized into two main conceptual frameworks: studies that characterize the molecule's fundamental properties and studies that utilize it as an analytical tool.
Framework 1: Fundamental Characterization The scope of this research is to understand the intrinsic physicochemical properties of Nitrazine Yellow. Investigations within this framework seek to define how the molecule interacts with its environment and with different forms of energy.
Research Focus: This includes experimental and theoretical analyses of the dye's electronic absorption spectra to understand its azo-hydrazone tautomerism (the equilibrium between its different structural forms). karazin.uaresearchgate.net Recent studies have employed quantum chemical modeling to predict its spectral behavior. karazin.uaresearchgate.net The characterization of its photophysical properties for photoacoustic imaging is a prime example of this type of research, where the goal was to determine its suitability as a pH reporter molecule for advanced imaging modalities. acs.orgnih.gov
Framework 2: Application as an Analytical Tool This framework encompasses research where Nitrazine Yellow is employed as a means to an end—specifically, to measure the pH of a given system. The reliability and defined pH range of the indicator are taken as established properties.
Research Focus: The scope here is defined by the system being studied. Examples include its use in clinical diagnostics to differentiate between bodily fluids based on their pH, such as in the diagnosis of premature rupture of fetal membranes. nih.govresearchgate.net Other research might involve embedding the dye into polymer nanofibres to create wearable pH sensors or applying it to surfaces to monitor environmental conditions. karazin.ua
The research scope for Nitrazine Yellow is therefore precisely delineated by its distinct pH transition range (6.0-7.2). This makes it an ideal candidate for investigations in biological and near-neutral chemical systems, but less suitable for environments with extreme acidity or alkalinity.
Data Tables
Table 1: General Properties of Nitrazine Yellow
| Property | Value |
| Synonyms | Phenaphthazine, Nitrazol Yellow, 2-(2,4-Dinitrophenylazo)-1-hydroxynaphthalene-3,6-disulfonic acid disodium (B8443419) salt |
| CAS Number | 5423-07-4 |
| Molecular Formula | C₁₆H₈N₄Na₂O₁₁S₂ |
| Molecular Weight | 542.36 g/mol |
| pH Transition Range | 6.0 (Yellow) – 7.2 (Blue) |
| Maximum Absorption (λmax) | 586 nm |
Data sourced from multiple references. chemicalbook.cominvivochem.comscbt.comsigmaaldrich.comcdhfinechemical.com
Table 2: Research Findings on Photoacoustic Properties
| Finding | Description | Significance in Research |
| Photoacoustic Behavior | Both the acidic and basic forms of Nitrazine Yellow are described as "photoacoustically well-behaved." | Allows for reliable and quantifiable pH measurements using photoacoustic imaging across its transition range. |
| Media Compatibility | Effective for pH measurement in both transparent and turbid (cloudy) media. | Crucial for applications in complex biological environments, such as tissues, where light scattering is a problem for other optical methods. |
| Serum Protein Interaction | The serum protein-bound form of the dye also demonstrates good photoacoustic properties. | Suggests potential for in-vivo applications, such as noninvasive 3D imaging of systems like the lymphatic system. |
This table summarizes findings from research on Nitrazine Yellow as a photoacoustically active pH reporter molecule. acs.orgnih.govfgcu.edu
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5423-07-4 |
|---|---|
Molecular Formula |
C16H10N4NaO11S2 |
Molecular Weight |
521.4 g/mol |
IUPAC Name |
disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H10N4O11S2.Na/c21-16-11-3-2-10(32(26,27)28)5-8(11)6-14(33(29,30)31)15(16)18-17-12-4-1-9(19(22)23)7-13(12)20(24)25;/h1-7,21H,(H,26,27,28)(H,29,30,31); |
InChI Key |
XJSYVHZVKKKVIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Other CAS No. |
5423-07-4 |
Pictograms |
Irritant |
Related CAS |
1716-22-9 (Parent) |
Synonyms |
2-((2,4-dinitrophenyl)azo)-1-naphthol 3,6-disulfonic acid 2-((2,4-dinitrophenyl)azo)-1-naphthol 3,6-disulfonic acid, disodium salt 3,6-naphthalenedisulfonic acid, 2-((2,4-dinitrophenyl)azo)-1-hydroxy DNPNS nitrazine paper nitrazine yellow nitrazine yellow, disodium salt phenaphthazine |
Origin of Product |
United States |
Chemical Structure and Tautomeric Equilibria of Nitrazine Yellow
Structural Isomerism and Tautomerism in Azo Dyes
Azo dyes, characterized by the presence of an azo group (-N=N-) linking two aromatic systems, often exhibit complex structural behaviors, including isomerism and tautomerism. These phenomena are critical in determining their chromophoric properties and their response to environmental changes, such as pH.
Azo-Hydrazone Tautomerism in Nitrazine Yellow
Nitrazine Yellow's halochromism, or color change in response to pH, is fundamentally attributed to azo-hydrazone tautomerism researchgate.netrsc.orgresearchgate.netresearchgate.netfrontiersin.org. This process involves the migration of a proton and a subsequent rearrangement of double bonds within the molecule. In aqueous solutions, Nitrazine Yellow exists in equilibrium between its azo and hydrazone forms rsc.orgresearchgate.netresearchgate.net. Research indicates that the hydrazone tautomer is generally more stable at neutral pH, while the dye molecule transitions to an azo tautomer in more basic conditions, leading to a bathochromic shift (a shift towards longer wavelengths) rsc.orgresearchgate.net. This tautomeric equilibrium is influenced by the surrounding environment, including solvent polarity and the presence of hydrogen bonding interactions rsc.org. Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in characterizing these tautomeric forms and their electronic transitions researchgate.netkarazin.uadntb.gov.ua.
Ortho- and Para-Hydroxyazo Isomeric Structures
The synthesis of Nitrazine Yellow involves the coupling of a diazonium salt with a naphthol derivative. Historically, there has been discussion regarding whether the coupling occurs at the ortho or para position relative to the hydroxyl group of the naphthol moiety researchgate.netunibg.itresearchgate.netresearchgate.net. While the ortho-hydroxyazo isomer was initially considered the most common or accepted form, evidence from NMR analysis, particularly HMQC and HMBC techniques, strongly suggests that the actual structure of Nitrazine Yellow arises from coupling at the para-hydroxy position researchgate.netunibg.itresearchgate.net. This para-isomer is crucial for the dye's observed alochromic behavior researchgate.net.
Molecular Conformations and Planarity in Solution
The spatial arrangement of atoms within a molecule, its conformation, significantly impacts its electronic properties and interactions. For Nitrazine Yellow, planarity and the presence of intramolecular hydrogen bonding play key roles in its structural stability and behavior.
Ground State Geometry Calculations
Ground state geometry calculations, often performed using computational methods like Density Functional Theory (DFT), provide insights into the most stable molecular configurations of Nitrazine Yellow researchgate.netkarazin.uadntb.gov.ua. These calculations indicate that the π-conjugated system within the azo form (specifically form A) of Nitrazine Yellow is largely planar researchgate.netkarazin.uadntb.gov.uadoaj.org. This planarity is essential for efficient electron delocalization, which is fundamental to the dye's color. Computational studies have explored various basis sets and functionals (e.g., B3LYP, CAM-B3LYP) to accurately model these geometries researchgate.netkarazin.ua.
Role of Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonding is a significant stabilizing feature in the structure of Nitrazine Yellow, particularly in its azo tautomer (form A) researchgate.netkarazin.uadoaj.orgresearchgate.net. The molecule is stabilized by an intramolecular hydrogen bond between the hydroxyl group (-OH) and a nitrogen atom of the azo group (-N=N-) researchgate.netkarazin.uadoaj.org. This internal hydrogen bond contributes to the planarity of the π-conjugated system, influencing the electronic transitions responsible for the dye's color researchgate.netkarazin.uayoutube.com. The presence and strength of such hydrogen bonds can be affected by the molecular environment, including solvent interactions rsc.orgyoutube.comresearchgate.netcam.ac.uk.
Protonation and Deprotonation States and Associated Structural Reconfigurations
The defining characteristic of Nitrazine Yellow as a pH indicator is its ability to undergo reversible protonation and deprotonation, leading to structural changes and a visible color shift frontiersin.orgunibg.itevitachem.com. In acidic environments (typically pH < 6), Nitrazine Yellow exists in its protonated form, which appears yellow frontiersin.orgunibg.itevitachem.com. Upon increasing pH, protons are released from the hydroxyl group, leading to deprotonation frontiersin.orgunibg.itevitachem.com. This deprotonation event triggers structural reconfigurations. The deprotonated form (form C) exhibits significant rotation of the 2,4-dinitrophenyl group and its ortho-nitro group, disrupting the planarity of the π-conjugated system compared to the neutral azo or hydrazone forms researchgate.netkarazin.ua. This alteration in electron distribution and molecular geometry is directly responsible for the observed color change, typically to a blue hue in neutral to alkaline conditions (pH > 6-7) frontiersin.orgunibg.itevitachem.com. The pKa values associated with these protonation/deprotonation events are critical for defining the dye's working pH range evitachem.comugent.besigmaaldrich.cn.
Data Table: Structural Characteristics of Nitrazine Yellow Tautomers/Forms
| Feature | Form A (Azo) | Form B (Hydrazone) | Form C (Deprotonated) |
| Tautomeric State | Azo | Hydrazone | Deprotonated Azo/Hydrazone |
| Planarity of π-system | Largely planar | High degree of planarity | Significant rotation of dinitrophenyl and nitro groups |
| Intramolecular H-bonding | Present (O-H...N) | Present (implied by structure) | Potentially altered or absent |
| Stability | Stable | Stable | Stable |
| pH Association | Neutral to acidic | Neutral | Neutral to alkaline |
| Color Association (General) | Yellow | Yellow | Blue |
| Computational Support | TD-DFT, DFT calculations | TD-DFT, DFT calculations | TD-DFT, DFT calculations |
| Reference for Description | researchgate.netkarazin.uadntb.gov.uadoaj.org | researchgate.netrsc.orgresearchgate.netresearchgate.netkarazin.ua | researchgate.netfrontiersin.orgkarazin.uaunibg.itevitachem.com |
Protonation of the Hydroxyl Group
The pH-dependent color change of Nitrazine Yellow is initiated by the protonation and deprotonation of its functional groups, most notably the hydroxyl group evitachem.comresearchgate.net. In acidic conditions (typically pH < 6), Nitrazine Yellow exists predominantly in its protonated form, which appears yellow evitachem.commedchemexpress.com. The hydroxyl group (-OH) acts as a proton donor. As the pH increases, the equilibrium shifts towards the deprotonated, or anionic, form evitachem.comuzh.ch. This deprotonation event, typically occurring around pH 6.0–7.0, leads to a significant alteration in the molecule's electronic distribution evitachem.commedchemexpress.comthermofisher.com. The pKa of Nitrazine Yellow is generally reported to be in the range of 6.0–7.0, indicating its sensitivity around physiological pH levels evitachem.com.
The process can be simplified as: HInd (protonated, yellow) ⇌ Ind⁻ (deprotonated, blue) + H⁺
In the protonated state, the hydroxyl group remains intact. Upon deprotonation, the proton is released, and the negative charge is often delocalized across the conjugated system, contributing to the color change reddit.com.
Electronic Structure Rearrangements Upon Protonation State Change
The change in protonation state directly influences the electronic structure of Nitrazine Yellow, leading to a shift in its absorption spectrum and, consequently, its observed color evitachem.comreddit.com. In the protonated (yellow) form, the molecule possesses a specific electronic configuration that absorbs light in certain regions of the visible spectrum. Upon deprotonation of the hydroxyl group, the electron distribution within the conjugated system is altered evitachem.comresearchgate.net. This typically results in an extended π-conjugation system or a change in the energy levels of the molecular orbitals reddit.com.
Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), reveal that the deprotonated form of Nitrazine Yellow exhibits significant electronic structure rearrangements karazin.ua. Specifically, the deprotonated state is often associated with an azo tautomer, while the neutral form tends to be a hydrazone tautomer researchgate.netrsc.org. The hydrazone tautomer is generally more stable in neutral pH, whereas the deprotonated species, believed to be an azo tautomer, leads to a bathochromic shift (a shift to longer wavelengths) with increasing pH researchgate.netrsc.org. This bathochromic shift means the molecule absorbs light at longer wavelengths, causing it to appear blue or blue-violet evitachem.commedchemexpress.com.
The electronic rearrangements involve changes in electron delocalization and resonance structures. The electron-withdrawing nitro groups also play a role by enhancing the dye's sensitivity to pH changes evitachem.com. The planarity of the π-conjugated system is also affected; while forms A and B (azo-hydrazone tautomers) are largely planar, the deprotonated form C shows significant rotation of certain groups, further impacting the electronic distribution and spectral properties karazin.ua.
Data Table: Spectroscopic Properties and pH Transition
| Property | Value/Description | Reference(s) |
| Molecular Formula | C₁₆H₈N₄Na₂O₁₁S₂ | sigmaaldrich.combiosynth.comscbt.comthermofisher.com |
| Molecular Weight | 542.36 g/mol | sigmaaldrich.comscbt.comthermofisher.com |
| CAS Number | 5423-07-4 | evitachem.comsigmaaldrich.commedchemexpress.comscbt.com |
| Color Index Number | 14890 | sigmaaldrich.com |
| pH Transition Range | 6.0–7.0 (Yellow to Blue) | evitachem.commedchemexpress.comthermofisher.comchemicalbook.com |
| λmax (in 0.1 M NaOH) | 586 nm | sigmaaldrich.com |
| ε (Extinction Coefficient) | ≥35000 at 587-591 nm in 0.1 M NaOH at 0.01 g/L | sigmaaldrich.com |
| Protonation Site | Primarily hydroxyl group | evitachem.comresearchgate.netreddit.com |
| Dominant Tautomerism | Azo-hydrazone tautomerism | researchgate.netrsc.org |
| Acidic Form (pH < 6) | Yellow | evitachem.commedchemexpress.com |
| Basic Form (pH > 6) | Blue | evitachem.commedchemexpress.com |
Synthetic Methodologies and Derivatization Strategies for Nitrazine Yellow
Classical Synthetic Pathways for Nitrazine Yellow
The traditional synthesis of Nitrazine Yellow relies on a two-step process characteristic of azo dye formation: the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling component.
Diazotization Reaction of 2,4-Dinitroaniline (B165453)
The initial step in the synthesis of Nitrazine Yellow involves the diazotization of 2,4-dinitroaniline. This process converts the primary amino group (-NH₂) of 2,4-dinitroaniline into a diazonium group (-N₂⁺). The reaction is typically carried out by treating 2,4-dinitroaniline with nitrous acid, which is generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) evitachem.comnih.govbc.eduyoutube.comuomustansiriyah.edu.iqgoogle.com.
Crucially, this reaction must be performed at low temperatures, generally between 0°C and 5°C evitachem.comyoutube.comuomustansiriyah.edu.iq. Maintaining these low temperatures is essential to ensure the stability of the highly reactive diazonium salt intermediate, preventing its decomposition into phenols and nitrogen gas nih.govekb.eg. In some protocols, anhydrous sulfuric acid is used, followed by dilution with ice-water to obtain the diazonium salt solution google.com. The outcome of this step is the formation of the 2,4-dinitrophenyldiazonium salt.
Table 1: Diazotization of 2,4-Dinitroaniline
| Reactant | Reagent | Conditions | Product | Reference(s) |
| 2,4-Dinitroaniline | Sodium Nitrite (NaNO₂) + Strong Acid (HCl/H₂SO₄) | 0–5 °C, acidic medium | 2,4-Dinitrophenyldiazonium salt | evitachem.comnih.govbc.eduyoutube.comuomustansiriyah.edu.iqgoogle.com |
| Sodium Nitrite (NaNO₂) + Anhydrous Sulfuric Acid | Cooling after reaction, dilution with ice-water | Sulfuric acid aqueous solution of diazonium salt | google.com |
Coupling Reaction with 1-Naphthol-3,6-disulphonic Acid
The second stage of the synthesis involves the electrophilic aromatic substitution reaction, known as azo coupling, between the pre-formed 2,4-dinitrophenyldiazonium salt and 1-naphthol-3,6-disulphonic acid (also referred to as R-acid) evitachem.combc.eduresearchgate.netontosight.aiacs.org. This coupling reaction creates the characteristic azo linkage (-N=N-) that connects the dinitrophenyl group to the naphthol moiety, forming the Nitrazine Yellow molecule.
The coupling typically occurs in a slightly alkaline or neutral aqueous solution, which activates the naphthol ring towards electrophilic attack by the diazonium ion evitachem.comnih.gov. Research has indicated that the coupling can occur at either the ortho or para position relative to the hydroxyl group on the naphthol ring, leading to isomeric forms of the dye researchgate.netacs.org. Spectroscopic studies, particularly NMR analysis, have confirmed that the predominant or correct structure of Nitrazine Yellow involves coupling at the para-hydroxy position of 1-naphthol-3,6-disulphonic acid researchgate.netacs.org. The synthesis requires careful control of pH and temperature to optimize yield and purity, often involving the gradual addition of the diazonium salt solution to the coupling component in an ice bath bc.edu.
Table 2: Coupling Reaction for Nitrazine Yellow Synthesis
| Diazonium Salt | Coupling Component | Conditions | Resulting Dye | Reference(s) |
| 2,4-Dinitrophenyldiazonium | 1-Naphthol-3,6-disulphonic acid | Neutral to slightly alkaline medium, 0–5 °C | Nitrazine Yellow (para-coupling isomer predominant) | evitachem.combc.eduresearchgate.netontosight.aiacs.org |
Functionalization and Covalent Immobilization Approaches
Modern applications of Nitrazine Yellow often require its integration into solid supports or polymer matrices to create stable, reusable sensors or functional materials. This is achieved through various functionalization and immobilization techniques.
Surface-Grafted Polymerization for Dye Integration
Surface-grafted polymerization offers a robust method for covalently linking Nitrazine Yellow to various substrates, thereby minimizing dye leaching and enhancing material durability ugent.beugent.be. This approach typically involves either modifying the Nitrazine Yellow molecule itself to incorporate polymerizable functional groups or utilizing reactive monomers that can form covalent bonds with the dye's existing functional groups.
One common strategy involves functionalizing Nitrazine Yellow with methacrylate (B99206) moieties, such as glycidyl (B131873) methacrylate (GMA), to create a photo-reactive dye (GMA-NY) frontiersin.orgresearchgate.netresearchgate.net. This modified dye can then be covalently grafted onto cellulosic substrates (like cotton) through techniques such as UV-initiated atom transfer radical polymerization (ATRP) or thermal-induced radical polymerization frontiersin.orgresearchgate.net. Alternatively, silane (B1218182) coupling agents like 3-glycidoxypropyltrimethoxysilane (B1200068) (GPTMS) can be used to functionalize Nitrazine Yellow, allowing its subsequent immobilization onto surfaces frontiersin.org. Blend electrospinning of dye-functionalized polymers is another technique that integrates covalently linked dyes into nanofibrous membranes, offering improved sensor performance and reduced leaching ugent.beugent.be.
Table 3: Surface Grafting and Immobilization Techniques for Nitrazine Yellow
| Dye Modification / Approach | Grafting Method | Substrate Type(s) | Key Outcome / Reference |
| Functionalization with GMA | UV-initiated ATRP | Cellulosic substrates | Covalent grafting of GMA-NY, confirmed by spectroscopy; pH-responsive fabric frontiersin.orgresearchgate.net |
| Functionalization with GMA | Thermal-initiated radical grafting | Cellulose (B213188) | Immobilization of functionalized NY onto cotton fabric researchgate.net |
| Silane coupling (GPTMS) | Epoxy ring-opening and grafting | Cellulose | Stable, pH-sensitive coating with good adhesion frontiersin.org |
| Blend Electrospinning | Covalent dye-modification of polymer | Chitosan (B1678972)/Poly(ε-caprolactone) | Dye immobilization in nanofibers, minimal leaching, pH-sensitive sensors ugent.beugent.be |
| Graft Polymerization | Using azo-dye as initiator for polymerization | Various polymeric surfaces | Integration of azo-dye side groups into polymer chains rug.nl |
| Photochemical Grafting | Acrylated azo dyes | Cellulose | Surface modification via photochemical reactions researchgate.net |
Thermal-Induced Radical Polymerization for Coating Applications
Thermal-induced radical polymerization provides a method for creating polymer coatings that incorporate Nitrazine Yellow, enabling its use in smart textiles and sensor applications researchgate.net. This process relies on initiating radical polymerization using heat, often generated or amplified by specific systems.
In some advanced approaches, near-infrared (NIR) dyes can act as efficient light-to-heat converters. Upon NIR irradiation, these dyes generate heat, which then dissociates a thermal initiator (e.g., alkoxyamines, azo compounds, or peroxides). This process initiates the free radical polymerization of monomers, thereby forming a polymer matrix that entraps or covalently binds the dye researchgate.netgoogle.comacs.org. For instance, potassium persulfate can serve as a thermal initiator for the radical grafting of functionalized Nitrazine Yellow (like GMA-NY) onto cellulose fibers, creating durable, pH-responsive coatings researchgate.net. This methodology allows for controlled polymerization and the development of materials with tailored properties for sensing and other functional applications.
Table 4: Thermal-Induced Polymerization for Coating Applications
| Method / System | Initiator System | Monomer Type (if applicable) | Application Focus / Reference |
| Thermal-initiated radical grafting | Potassium persulfate | Glycidyl methacrylate (GMA) | Immobilization of GMA-NY onto cellulose for wearable pH sensors researchgate.net |
| NIR dye-initiated thermal polymerization | Thermal initiator (e.g., alkoxyamine, azo) | (Meth)acrylates | Heat generation by NIR dye initiates polymerization; applications in coatings, composites researchgate.netgoogle.comacs.org |
| Thermal amplification of free radical polymerization | Heat-generating dye + Thermal initiator | Polymerizable component | Control of thermal free radical polymerization onset via photothermal effect google.com |
Compound List
Nitrazine Yellow
2,4-Dinitroaniline
Sodium Nitrite
Hydrochloric Acid
Sulfuric Acid
1-Naphthol-3,6-disulphonic Acid
Glycidyl Methacrylate (GMA)
Potassium Persulfate
3-Glycidoxypropyltrimethoxysilane (GPTMS)
Polymethyl-methacrylate (PMMA)
Disperse Red 1
Chitosan
Poly(ε-caprolactone)
Acrylate derivatives
Styrene derivatives
Borate dyes
Cyanine dyes
Alkoxyamine
(Hydro)peroxides
Azo compounds
Alkanesulfonic acids
Azo-dyes
N-carboxyanhydrides
L-glutamic acid
p-nitrobenzene
Azobenzene
Sulfamethoxazole
Areca nut extract (epicatechin)
4-(N-ethyl-N-2-acryloxyethyl)amino-4′-nitro-azobenzene
Benzoin ethyl ether
Benzophenone
Xanthone
Triaryl Methane Dyes
Acid fuchsin (AF)
Crystal violet (CV)
Naphthalimide-rhodamine (NR) probe
Spectroscopic and Quantum Chemical Investigations of Nitrazine Yellow
Electronic Absorption Spectroscopy of Nitrazine Yellow
The electronic absorption spectrum of Nitrazine Yellow, a vital pH indicator, has been the subject of various experimental and theoretical studies. These investigations are crucial for understanding the molecular changes that give rise to its characteristic color transitions in different chemical environments.
Experimental Absorption Spectra in Aqueous and Organic Media
In aqueous solutions, Nitrazine Yellow exhibits distinct absorption spectra that are highly dependent on the pH of the medium. This property is central to its function as a pH indicator, with a color change from yellow to blue occurring in the pH range of 6.0 to 7.0. wikipedia.orgkarazin.ua The underlying mechanism for this color change is attributed to the tautomeric equilibrium between its azo and hydrazone forms. researchgate.netnih.govscirp.org
Quantum chemical modeling using time-dependent density functional theory (TD-DFT) has been employed to analyze the electronic absorption spectra of Nitrazine Yellow in aqueous solutions. researchgate.netkarazin.ua These studies consider three forms of the molecule: two tautomeric forms (azo and hydrazone) and a deprotonated state. researchgate.net The calculations indicate that the hydrazone tautomer is more stable in neutral pH, while the deprotonated form, believed to be an azo tautomer, predominates with increasing pH. researchgate.net
While the behavior of Nitrazine Yellow in aqueous media is well-documented, detailed experimental data on its absorption spectra in a wide range of organic solvents are less prevalent in the available literature. Such studies would be valuable for understanding the solvatochromic effects on its electronic transitions.
Analysis of Halochromic Spectral Shifts and Absorption Maxima
The halochromism of Nitrazine Yellow, its color change in response to pH alterations, is characterized by significant shifts in its absorption maxima (λmax). In acidic to neutral solutions, the compound is yellow, and as the pH increases, a bathochromic shift (a shift to longer wavelengths) is observed, resulting in a blue color in alkaline conditions. researchgate.net This shift is a direct consequence of the deprotonation of the molecule and the resulting changes in the electronic structure of the chromophore. researchgate.netresearchgate.net
The hydrazone form, prevalent at neutral pH, gives way to the deprotonated azo form in alkaline media, leading to the observed bathochromic shift. researchgate.net Experimental data indicates an absorption maximum at approximately 586 nm in a 0.1 N NaOH solution. lobachemie.com
Table 1: Absorption Maxima of Nitrazine Yellow in Different Conditions
| Condition | Absorption Maximum (λmax) | Color |
|---|---|---|
| Aqueous Solution (Acidic to Neutral pH) | Not specified | Yellow |
Identification and Interpretation of Isosbestic Points
An isosbestic point is a specific wavelength at which the absorbance of a sample remains constant during a chemical reaction or a change in conditions, such as pH. wikipedia.org The presence of one or more isosbestic points in the absorption spectra of a pH indicator during titration is indicative of a clear equilibrium between two species. core.ac.uk For Nitrazine Yellow, the transition between its yellow (acidic/neutral) and blue (alkaline) forms should theoretically exhibit an isosbestic point, signifying the equilibrium between the protonated (hydrazone) and deprotonated (azo) forms. researchgate.net
At this specific wavelength, the molar absorptivity of the acidic and basic forms of Nitrazine Yellow would be identical. The identification of such a point provides a reliable reference for pH measurements, as the absorbance at this wavelength is independent of the pH and depends only on the total concentration of the indicator. wikipedia.org While the existence of an isos-bestic point for the pH-dependent equilibrium of Nitrazine Yellow is theoretically expected, specific experimental values for its wavelength are not explicitly detailed in the readily available scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in definitively determining the molecular structure of Nitrazine Yellow, resolving ambiguities that existed in earlier literature.
One-Dimensional NMR (¹H, ¹³C) Analysis
Initial structural proposals for Nitrazine Yellow suggested that the 2',4'-dinitrobenzenediazonium salt attacks the ortho position relative to the hydroxyl group of 1-naphthol-3,6-disulphonic acid. However, this proposed structure was found to be inconsistent with the observed halochromic behavior of the dye. Through detailed ¹H and ¹³C NMR analysis, a different and correct structure was established.
Two-Dimensional NMR (HMQC, HMBC) for Definitive Structural Assignment
The definitive structural elucidation of Nitrazine Yellow was achieved through the application of two-dimensional NMR techniques, specifically Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC). These powerful experiments allow for the correlation of proton and carbon signals, providing unambiguous evidence of the connectivity within the molecule.
HMQC experiments establish direct one-bond correlations between protons and the carbons to which they are attached. HMBC experiments, on the other hand, reveal longer-range correlations, typically over two to three bonds. The combined data from these 2D NMR techniques demonstrated conclusively that the attack of the diazonium salt occurs at the para position relative to the hydroxyl group of the naphthol ring, not the ortho position as previously thought. researchgate.net This corrected structure is consistent with the observed spectroscopic properties and reactivity of Nitrazine Yellow.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Characterization
While specific experimental FTIR spectra for Nitrazine Yellow are not extensively detailed in the literature, the vibrational characteristics can be predicted based on its known functional groups. The molecule's structure, featuring nitro groups (NO₂), sulfonate groups (SO₃⁻), an azo linkage which exists in equilibrium with a hydrazone form (-N=N- ⇌ -NH-N=), and substituted naphthalene (B1677914) and benzene (B151609) rings, gives rise to a complex but interpretable infrared spectrum. researchgate.net The azo-hydrazone tautomerism, in particular, is a key feature, with the hydrazone form being more stable in neutral pH. researchgate.net The presence of the N-H bond in the hydrazone tautomer would be a distinguishing feature in the solid-state IR spectrum. researchgate.net
The expected vibrational frequencies for the primary functional groups of Nitrazine Yellow are summarized in the table below. These assignments are based on established group frequency correlations in infrared spectroscopy.
Table 1: Characteristic Infrared Absorption Frequencies for Nitrazine Yellow Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic Rings (C-H) | Stretching | 3100 - 3000 |
| Aromatic Rings (C=C) | Stretching | 1600 - 1450 |
| Nitro Group (NO₂) | Asymmetric Stretching | 1560 - 1520 |
| Symmetric Stretching | 1355 - 1315 | |
| Sulfonate Group (SO₃⁻) | Asymmetric Stretching | 1260 - 1150 |
| Symmetric Stretching | 1070 - 1030 | |
| Hydrazo Group (N-H) | Stretching | 3300 - 3100 |
| Bending | ~1550 | |
| Azo Group (N=N) | Stretching | ~1450 - 1400 (often weak) |
Analysis of these characteristic bands via FTIR spectroscopy provides a robust method for confirming the chemical identity of Nitrazine Yellow and investigating structural changes, such as shifts in the azo-hydrazone tautomeric equilibrium, under different chemical environments.
Fluorescence Spectroscopy and Fluorometric Analysis of Nitrazine Yellow
Fluorescence spectroscopy is a highly sensitive technique that investigates the electronic excited states of fluorescent molecules, or fluorophores. It involves exciting a molecule with light at a specific wavelength, causing it to transition to a higher electronic state. The molecule then relaxes, emitting a photon at a longer wavelength (lower energy). nist.gov This emitted light is its fluorescence.
A molecule's ability to fluoresce is known as its intrinsic fluorescence and is dictated by its chemical structure. nist.gov Key structural features that often lead to fluorescence include aromatic rings and extended π-conjugated systems, both of which are present in Nitrazine Yellow. atlantis-press.com These systems allow for the delocalization of electrons, which facilitates the absorption of ultraviolet or visible light and the subsequent emission of fluorescent light. atlantis-press.com
While Nitrazine Yellow is classified as a fluorescent dye, detailed characterization of its intrinsic fluorescence properties, such as its quantum yield and specific excitation and emission maxima, is not widely documented. The fluorescence of a complex dye like Nitrazine Yellow is highly sensitive to its environment. nih.gov Factors such as solvent polarity, pH, and binding to other molecules can significantly alter the intensity and wavelength of the emitted fluorescence. nih.gov The azo-hydrazone tautomerism is also expected to play a crucial role, as the two tautomers would possess distinct electronic structures and, therefore, different fluorescence characteristics.
The sensitivity of a molecule's fluorescence to its environment makes it a powerful tool for developing detection systems. Fluorometric sensors operate on the principle that a change in the analyte of interest induces a measurable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime) of a probe.
Given that Nitrazine Yellow's structure and color are highly responsive to pH changes, it is plausible that its fluorescence properties are similarly pH-dependent. This suggests a potential application in fluorometric pH sensing. A shift in pH alters the equilibrium between the protonated and deprotonated forms of the dye, which in turn would modulate the fluorescence output. researchgate.net This could offer a more sensitive alternative to traditional colorimetric measurements, which rely on visual or absorbance-based detection. Although its use as a photoacoustic reporter molecule for pH has been explored, its direct application in fluorometric detection systems remains an area for further investigation. nih.gov
Quantum Chemical Modeling and Theoretical Spectroscopy
Quantum chemical modeling provides profound theoretical insights into the electronic structure and properties of molecules, serving as a powerful complement to experimental spectroscopic data. rsc.org For complex dyes like Nitrazine Yellow, these computational methods can elucidate the nature of electronic transitions, predict spectra, and explain observed chemical phenomena like tautomerism and halochromism. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) has become a standard and computationally efficient method for calculating the properties of electronically excited states. rsc.orgchemrxiv.org It is widely used to predict the absorption and emission spectra of organic dyes with reasonable accuracy. nih.gov
Theoretical investigations of Nitrazine Yellow have utilized TD-DFT to analyze its electronic absorption spectra in aqueous solutions. karazin.ua These studies have modeled three distinct forms of the molecule: two tautomers (an azo form and a hydrazone form) and a deprotonated state, which are central to its function as a pH indicator. karazin.ua The calculations have explored various computational approaches, combining different functionals and basis sets to achieve results that align well with experimental observations. karazin.ua
Table 2: Computational Methods Used in TD-DFT Studies of Nitrazine Yellow
| Component | Methodologies Employed |
|---|---|
| Functionals | B3LYP, CAM-B3LYP |
| Basis Sets | 6-31+G(d,p), LanL2DZ (for Na and S atoms) |
| Solvent Model | Polarizable Continuum Model (PCM) |
| Molecular Forms Studied | Azo tautomer, Hydrazo tautomer, Deprotonated state |
Data sourced from studies on the electronic absorption spectra of Nitrazine Yellow. karazin.ua
A primary application of TD-DFT in the study of Nitrazine Yellow is the elucidation of its electronically excited states, which are responsible for its absorption of visible light. karazin.ua By calculating the transition energies and oscillator strengths, researchers can predict the absorption maxima (λmax) for each of the molecule's forms. karazin.ua
These calculations have provided key insights into the molecule's structure. Ground state geometry calculations indicate that the π-conjugated systems of both the azo and hydrazone tautomers are largely planar. karazin.ua In contrast, the deprotonated form exhibits a significant rotation of the 2,4-dinitrophenyl group. karazin.ua The analysis of the excited states for these three forms reveals that the theoretical absorption bands correspond well with those observed experimentally. karazin.ua This computational analysis confirms that the observed halochromism (color change with pH) of Nitrazine Yellow is rooted in the azo-hydrazone tautomerism and subsequent deprotonation, where the hydrazone form is most stable at neutral pH and the deprotonated form dominates at higher pH, causing a bathochromic (red) shift in the absorption spectrum. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) Calculations
Evaluation of Density Functionals (e.g., B3LYP, CAM-B3LYP)
The choice of the density functional is critical in TD-DFT calculations to accurately predict electronic excitation energies. For Nitrazine Yellow, various functionals have been explored, with a particular focus on the hybrid functional B3LYP and the long-range corrected functional CAM-B3LYP. karazin.uaresearchgate.net
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance between computational cost and accuracy for many organic molecules. mdpi.com However, for systems involving charge-transfer excitations or delocalized excited states, standard hybrid functionals like B3LYP can sometimes provide underestimated results. researchgate.netrsc.org
CAM-B3LYP is a range-separated hybrid functional that addresses some of the limitations of global hybrids like B3LYP. researchgate.net It incorporates a greater percentage of Hartree-Fock exchange at long-range, which makes it particularly well-suited for describing charge-transfer states and molecules with delocalized excited states. researchgate.netarxiv.org This functional has been shown to outperform many other approaches in predicting transition energies for such systems. researchgate.net In studies of Nitrazine Yellow, CAM-B3LYP has been employed to provide a satisfactory description of the influence of environmental effects on its absorption spectra. karazin.ua
| Density Functional | Type | Key Characteristics & Performance |
|---|---|---|
| B3LYP | Global Hybrid | Combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation. Generally provides a good cost-to-accuracy ratio for a wide range of molecules. mdpi.com |
| CAM-B3LYP | Range-Separated Hybrid | Uses a variable amount of Hartree-Fock exchange depending on the interelectronic distance. It is particularly effective for systems with charge-transfer excitations and delocalized excited states. researchgate.netarxiv.org For Nitrazine Yellow, it has been used to successfully describe environmental effects on its spectra. karazin.ua |
Assessment of Basis Sets (e.g., 6-31+G(d,p), LanL2DZ)
A basis set is a set of mathematical functions used to construct molecular orbitals. The choice of basis set affects the accuracy and computational cost of the calculation. For Nitrazine Yellow, which contains elements like sodium and sulfur, a combination of basis sets is often employed. karazin.ua
The 6-31+G(d,p) is a Pople-style basis set. It is a split-valence basis set augmented with diffuse functions (+) on heavy atoms and polarization functions (d,p) on both heavy atoms and hydrogens. Diffuse functions are important for describing anions and weak interactions, while polarization functions allow for more flexibility in describing the shape of electron clouds. chemrxiv.org
The LanL2DZ (Los Alamos National Laboratory 2 Double-Zeta) is an effective core potential (ECP) basis set. It treats the core electrons with a pseudopotential, which reduces computational cost, particularly for heavier elements. karazin.uaresearchgate.net
In computational studies of Nitrazine Yellow, a mixed basis set approach has been utilized. karazin.ua One variant involved using the LanL2DZ basis set for all atoms in the molecule. karazin.ua A second, more refined variant applied the LanL2DZ basis set and its corresponding pseudopotential exclusively to the sodium (Na) and sulfur (S) atoms, while the more flexible 6-31+G(d,p) basis set was used for the remaining hydrogen (H), carbon (C), nitrogen (N), and oxygen (O) atoms. karazin.uaresearchgate.net This combined approach leverages the efficiency of ECPs for heavier atoms while maintaining a higher level of accuracy for the organic framework. karazin.ua
| Basis Set | Type | Application in Nitrazine Yellow Studies |
|---|---|---|
| 6-31+G(d,p) | Pople-style, Split-Valence | Used for lighter atoms (H, C, N, O) in a mixed basis set approach to provide a flexible description of the organic structure. karazin.ua |
| LanL2DZ | Effective Core Potential (ECP) | Used for all atoms in some calculations, or specifically for heavier atoms (Na, S) to reduce computational expense while treating core electrons. karazin.ua |
Solvent Effects Incorporation using Continuum Models (e.g., Polarizable Continuum Model)
Spectroscopic properties of molecules are often significantly influenced by the surrounding solvent. Explicitly modeling every solvent molecule is computationally prohibitive for most systems. wikipedia.org Therefore, continuum models are employed, which represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgyoutube.com
The Polarizable Continuum Model (PCM) is a widely used method to incorporate these solvent effects in quantum chemical calculations of Nitrazine Yellow. karazin.uaresearchgate.net In this model, the solute molecule is placed within a cavity carved out of the solvent continuum. wikipedia.orguni-muenchen.de The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, thereby accounting for electrostatic solute-solvent interactions. wikipedia.orgyoutube.com
The total free energy of solvation in the PCM framework is typically calculated as the sum of three components:
Ges : The electrostatic contribution arising from the interaction between the solute and the polarized continuum. uni-muenchen.de
Gdr : The dispersion-repulsion contribution, accounting for van der Waals interactions. uni-muenchen.de
Gcav : The cavitation energy, which is the energy required to create the solute cavity within the solvent. uni-muenchen.de
For calculating the absorption spectra of Nitrazine Yellow in aqueous solutions, the PCM has been incorporated using the linear response method to model the solvent's effect on the electronic excited states. karazin.uaresearchgate.net
Validation and Correlation of Theoretical and Experimental Spectroscopic Data
A crucial step in computational chemistry is the validation of theoretical results against experimental data. derpharmachemica.comrsc.org For Nitrazine Yellow, theoretical electronic absorption spectra calculated using TD-DFT have been compared with experimentally measured UV-Vis spectra in aqueous solutions. karazin.uakarazin.ua
These studies investigate three distinct forms of Nitrazine Yellow: two tautomeric forms (A and B) resulting from azo-hydrazone tautomerism, and a deprotonated form (C). karazin.uaresearchgate.net Ground state geometry calculations revealed that the tautomeric forms are largely planar, while the deprotonated form exhibits significant rotation of its 2,4-dinitrophenyl and nitro groups. karazin.ua
The analysis of the calculated excited states for these three forms showed that computational models, particularly those using the B3LYP functional with either the LanL2DZ or the mixed LanL2DZ/6-31+G(d,p) basis set, produce results that correspond well with the experimentally observed absorption bands. karazin.uaresearchgate.net This good agreement between the theoretical predictions and experimental observations validates the chosen computational methodology and allows for a reliable assignment of the observed spectral features to specific electronic transitions within the different forms of the Nitrazine Yellow molecule. karazin.uakarazin.ua
| Nitrazine Yellow Form | Computational Model | Correlation with Experiment |
|---|---|---|
| Tautomer A (azo) | B3LYP/LanL2DZ & B3LYP/LanL2DZ/6-31+G(d,p) | Calculated absorption bands show good correspondence with experimental spectra. karazin.uaresearchgate.net |
| Tautomer B (hydrazone) | B3LYP/LanL2DZ & B3LYP/LanL2DZ/6-31+G(d,p) | Calculated absorption bands show good correspondence with experimental spectra. karazin.uaresearchgate.net |
| Form C (deprotonated) | B3LYP/LanL2DZ & B3LYP/LanL2DZ/6-31+G(d,p) | Calculated absorption bands show good correspondence with experimental spectra. karazin.uaresearchgate.net |
Protonation Equilibria and Ph Responsive Behavior of Nitrazine Yellow
Determination of Acid Dissociation Constants (pKa)
The acid dissociation constant (pKa) quantifies the strength of an acid and indicates the pH at which a molecule is 50% ionized. For pH indicators like Nitrazine Yellow, determining the pKa is crucial for understanding their operational pH range and precise color-changing behavior.
Spectrophotometric methods, particularly UV-Vis spectroscopy, are commonly employed for the determination of pKa values of pH indicators ijper.org. These techniques rely on measuring the absorbance of the indicator at specific wavelengths as the pH of the solution is systematically altered. The principle is based on the fact that the protonated (acidic) and deprotonated (basic) forms of an indicator typically exhibit different absorption spectra. By monitoring the changes in absorbance across a range of pH values, and knowing the molar absorptivities of the different species, the pKa can be calculated using equations such as the Henderson-Hasselbalch equation or derived from titration curves whiterose.ac.ukegyankosh.ac.inwikipedia.org. While specific pKa values for Nitrazine Yellow are not universally cited in a single, definitive source across the provided results, its color transition range suggests a pKa value in the neutral to slightly acidic region wikipedia.orgmedchemexpress.com. For instance, some studies indicate a pH range of 6.0–7.0 or 6.0–7.2 for its color change from yellow to blue medchemexpress.comsigmaaldrich.com.
Elucidation of the pH Indicative Mechanism
The color change observed in Nitrazine Yellow is a result of a reversible chemical process driven by changes in pH.
Nitrazine Yellow functions as a pH indicator through the reversible gain and loss of protons. In acidic conditions (typically below pH 6.0), the molecule exists predominantly in its protonated form, which appears yellow sigmaaldrich.comevitachem.com. As the pH increases towards neutral and slightly alkaline conditions, the molecule undergoes deprotonation, losing a proton. This deprotonation event leads to a structural rearrangement and a shift in the molecule's electronic configuration, resulting in a transition to its blue form sigmaaldrich.comevitachem.comresearchgate.net. This protonation and deprotonation cycle is reversible, allowing the indicator to respond dynamically to pH fluctuations researchgate.net. The primary sites for protonation and deprotonation are often associated with the hydroxyl group and the azo linkage within the molecule evitachem.comrsc.org.
The color of a substance is determined by the wavelengths of visible light it absorbs. Changes in the electronic structure of Nitrazine Yellow, induced by protonation or deprotonation, directly alter its absorption spectrum. Specifically, the protonation or deprotonation of key functional groups, such as the hydroxyl group or the nitrogen atoms in the azo linkage, influences the delocalization of electrons within the molecule's π-conjugated system researchgate.netrsc.org. This alteration in electron distribution affects the energy gap between electronic orbitals. A change in this energy gap leads to the absorption of different wavelengths of light, thereby causing the observed color change. For Nitrazine Yellow, the deprotonated form is associated with a bathochromic shift (a shift to longer wavelengths), contributing to the transition from yellow to blue sigmaaldrich.comevitachem.comresearchgate.net. Quantum chemical modeling, such as Time-Dependent Density-Functional Theory (TD-DFT), has been used to analyze these electronic structure changes and their correlation with experimental absorption bands karazin.ua. The mechanism is often attributed to azo-hydrazone tautomerism, where proton transfer alters the conjugation pathway and stability of different tautomeric forms researchgate.netrsc.org.
Halochromic Response in Solution and Heterogeneous Matrices
Nitrazine Yellow exhibits its color-changing properties not only in simple aqueous solutions but also when incorporated into various solid matrices.
Effects of Polymeric Environments on Halochromic Properties
The incorporation of pH-sensitive dyes like Nitrazine Yellow into polymeric materials opens avenues for developing flexible sensor systems. However, the interaction between the dye and the polymer matrix can modify the dye's inherent halochromic behavior compared to its performance in aqueous solutions. These modifications are attributed to changes in the dye's microenvironment, affecting its spectral properties, pH transition range, and response time. mdpi.com
Interactions within Polyamide Matrices
Research indicates that Nitrazine Yellow exhibits halochromism within polyamide matrices, with the azo-hydrazone tautomerism being the underlying mechanism for color change, similar to its behavior in solution. researchgate.netresearchgate.netugent.bersc.org However, the specific type and structure of the polyamide matrix, along with the accessibility of the dye within the fibers, lead to distinct alterations in its tautomeric equilibrium. researchgate.netresearchgate.net These interactions can cause shifts and broadening of the dynamic pH range. For instance, studies comparing Nitrazine Yellow in aqueous solutions and within polyamide textile matrices have shown that while the fundamental azo-hydrazone tautomerism persists, the polymeric environment distinctly modifies the tautomeric equilibrium. researchgate.netugent.be The nature of the polyamide fibers influences the halochromic response, with differences observed between polyamide 6 (PA 6) and polyamide 6.6 (PA 6.6) due to varying interactions between the dye and the fibers. researchgate.net
Table 1: Comparison of Nitrazine Yellow Halochromic Behavior in Aqueous Solution vs. Polyamide Matrices
| Property/Matrix | Aqueous Solution | Polyamide 6 (PA 6) | Polyamide 6.6 (PA 6.6) |
| Halochromism Mechanism | Azo-hydrazone tautomerism | Azo-hydrazone tautomerism | Azo-hydrazone tautomerism |
| Tautomeric Equilibrium | Standard | Altered | Altered |
| Dynamic pH Range | Narrow | Shifted and broadened | Shifted and broadened |
| Color Transition | Yellow to Blue | Yellow to Blue | Yellow to Blue |
| Response Time | Fast | Faster in nanofibrous non-wovens (e.g., 5 min) | Less bluish color observed compared to PA 6 researchgate.net |
Behavior in Polycaprolactone (B3415563) and Chitosan (B1678972) Nanofiber Systems
The incorporation of Nitrazine Yellow into polycaprolactone (PCL) and PCL/chitosan nanofiber systems has been explored for developing pH-responsive materials. researchgate.netnih.govscribd.com Electrospinning has proven to be an effective method for creating pH-responsive non-woven materials containing Nitrazine Yellow. researchgate.netnih.govscribd.com In pure PCL nanofibers, the highly hydrophobic nature of PCL can hinder the accessibility of Nitrazine Yellow molecules, leading to a slow and broad response. researchgate.netscribd.com For example, the response time in PCL nanofibers could be as long as 3 hours. researchgate.netnih.gov
The addition of chitosan to PCL nanofibers significantly enhances the material's performance. researchgate.netnih.govscribd.com Blends of PCL and chitosan (e.g., with 20% chitosan) lead to increased sensitivity and a substantially reduced response time, often around 5 minutes. researchgate.netnih.gov This improvement is attributed to the increased hydrophilic nature of the nanofibers containing chitosan, which facilitates better interaction with the dye molecules. researchgate.netnih.gov Computational calculations suggest stronger interactions, primarily electrostatic, between Nitrazine Yellow and chitosan (ΔG of -132.3 kJ/mol) compared to the longer-range interactions with PCL (ΔG of -35.6 kJ/mol), supporting the experimental observations. researchgate.netnih.gov The use of PCL/chitosan blends is therefore considered crucial for developing pH-sensitive biocompatible nanofibrous sensors. researchgate.netnih.gov
Table 2: Nitrazine Yellow Behavior in PCL and PCL/Chitosan Nanofibers
| Polymer System | Dye Loading Method | Response Time (approx.) | Interaction Strength (with NY) | Key Observations |
| PCL Nanofibers | Dye-doping | > 3 hours | Weak (long-range) | Slow and broad response due to hydrophobic nature and limited dye accessibility. Dynamic pH range can broaden with increasing dye concentration. researchgate.netscribd.com |
| PCL/Chitosan Nanofibers | Dye-doping | ~ 5 minutes | Strong (electrostatic) | Increased sensitivity and significantly reduced response time attributed to chitosan's hydrophilic nature and stronger dye-polymer interactions. researchgate.netnih.govscribd.com |
Alterations in Tautomeric Equilibrium and Dynamic pH Range
The incorporation of Nitrazine Yellow into polymeric environments, particularly nanofibrous structures, influences its halochromic behavior on multiple levels, including the absorbance spectrum, dynamic pH range, and response time. mdpi.com The polymeric matrix can alter the tautomeric equilibrium of Nitrazine Yellow, which is fundamentally based on azo-hydrazone tautomerism. researchgate.netresearchgate.netrsc.org In aqueous solutions, Nitrazine Yellow typically shows a narrow pH transition range, commonly cited as pH 6.0-7.0. researchgate.netmdpi.com
However, within polyamide matrices, the equilibrium is affected by the polymeric environment, leading to a shift and broadening of the dynamic pH range. researchgate.netugent.be This means the transition from yellow to blue may occur over a wider pH interval, and the midpoint of the transition (pKa) can also be shifted. mdpi.comresearchgate.netugent.be Similarly, while PCL nanofibers alone show a suppressed halochromic behavior, the addition of chitosan restores and enhances it, with the PCL/chitosan blend exhibiting a more sensitive and rapid pH response. mdpi.comresearchgate.netnih.gov The specific interactions, such as electrostatic forces between the dye and the polymer, play a critical role in modulating the tautomeric equilibrium and, consequently, the observed dynamic pH range and color transition characteristics. mdpi.comresearchgate.netnih.gov
Table 3: Impact of Polymeric Environment on Nitrazine Yellow's Dynamic pH Range
| Polymer Environment | Typical Aqueous Solution pH Range | Observed pH Range in Polymer Matrix | Notes on Tautomeric Equilibrium Alteration |
| Aqueous Solution | 6.0 – 7.0 | N/A | Standard azo-hydrazone tautomerism |
| Polyamide Matrices | 6.0 – 7.0 | Shifted and broadened | Equilibrium affected by polymer interactions researchgate.netugent.be |
| PCL Nanofibers | 6.0 – 7.0 | Suppressed/Broadened | Hydrophobic nature limits accessibility, affecting equilibrium researchgate.netscribd.com |
| PCL/Chitosan Nanofibers | 6.0 – 7.0 | Narrower/Sharper transition (improved) | Enhanced hydrophilic nature and stronger interactions stabilize/modulate equilibrium researchgate.netnih.gov |
Compound List:
Nitrazine Yellow
Advanced Analytical Applications and Sensor Development Incorporating Nitrazine Yellow
Optical Sensing Platforms Utilizing Nitrazine Yellow
The halochromic (pH-sensitive color changing) properties of Nitrazine Yellow have been harnessed in the creation of various optical pH sensors. These sensors offer a non-invasive and often straightforward method for pH determination in a multitude of applications.
Development of Fused-LED Devices for Colorimetric Analysis
A novel and low-power optical sensing platform has been developed using light-emitting diodes (LEDs) for colorimetric analysis. nih.gov This technology involves a pair of LEDs fused together, where one acts as a light source and the other, in reverse bias, functions as a detector. nih.gov The sensor's operation is based on the amount of light that reaches the detector diode, which is influenced by the chemochromic membrane, such as one containing Nitrazine Yellow, covering the device. nih.gov
The system measures the time it takes for the photon-induced current to discharge the detector LED from a high to a low voltage state. nih.gov These fused-LED devices have demonstrated high sensitivity in color and color-based pH measurements, capable of detecting dye concentrations at the sub-micromolar level. nih.gov The application of such devices with indicators like Nitrazine Yellow allows for the determination of the dye's concentration and its pKa value. uw.edu.pl
Integration into Chemochromic Membrane Systems
Nitrazine Yellow is frequently integrated into chemochromic membrane systems for optical pH sensing. These systems rely on the visual color change of the dye when exposed to different pH levels. The dye can be incorporated into various matrices, such as polymer films or hydrogels, to create a sensor. For instance, Nitrazine Yellow has been functionalized and grafted onto cellulose (B213188) substrates to develop pH-responsive textiles. mdpi.com These textiles exhibit a visible color change in both wet and vapor acidic and alkaline environments. mdpi.com
The interaction between the dye and the polymer matrix can influence the halochromic response. researchgate.net For example, when incorporated into polyamide matrices, the azo-hydrazone tautomerism responsible for the color change is affected, leading to a shift and broadening of the dynamic pH range. researchgate.net This highlights the importance of the matrix in tuning the sensor's properties. Furthermore, research has demonstrated the creation of wearable photoacoustic pH sensors by incorporating Nitrazine Yellow into poly(vinyl alcohol)/sucrose (PVA/Suc) hydrogels, which possess excellent biochemical and mechanical properties. nih.gov
Photoacoustic pH Reporting and Sensing
Photoacoustic (PA) imaging is an emerging biomedical imaging modality that combines optical excitation and ultrasonic detection to provide high-resolution imaging at significant depths. nih.gov Nitrazine Yellow has been identified as a promising photoacoustically active pH reporter molecule, opening up new avenues for non-invasive pH measurement in complex biological environments. acs.orgnih.gov
Analysis of Photophysical Properties Relevant to Photoacoustic Measurements
The effectiveness of Nitrazine Yellow as a photoacoustic pH reporter stems from its favorable photophysical properties. acs.org It exhibits strong molar absorptivity and its spectral characteristics change directly with pH. acs.org Both the acidic and basic forms of Nitrazine Yellow are photoacoustically well-behaved, meaning they efficiently convert absorbed light energy into sound waves. acs.orgnih.gov This behavior is crucial for generating a measurable photoacoustic signal that correlates with pH.
Research has shown that the photoacoustic behavior of Nitrazine Yellow is suitable for high-quality pH measurements. acs.org The dye demonstrates ideal characteristics for a reporter molecule, including water solubility and well-behaved photoacoustic properties. acs.org The ratio of the photoacoustic signals from the acid and base forms of the dye can be used to determine pH without needing to know the local concentration of the dye. acs.org
Noninvasive pH Measurement in Optically Complex Media
A significant advantage of using Nitrazine Yellow in photoacoustic sensing is the ability to perform non-invasive pH measurements in optically complex and turbid media, such as living tissue. acs.orgnih.gov Traditional spectroscopic measurements are often unreliable in such environments due to light scattering. acs.org Photoacoustic techniques, however, can overcome this limitation.
The photoacoustic effect allows for chemical measurements within turbid media, making it possible to determine pH rapidly and non-invasively. acs.orgacs.org This capability is particularly valuable for biomedical applications where monitoring pH in deep tissues is desirable.
Research Applications in Biological Systems Imaging
The well-behaved photoacoustic properties of Nitrazine Yellow extend to its protein-bound forms, such as when complexed with serum albumin or poly-L-lysine. acs.org This finding is significant as it suggests that Nitrazine Yellow can be used for in vivo photoacoustic imaging applications. acs.org For example, it holds potential for non-invasive 3D imaging of biological systems like the lymphatic system. acs.orgnih.gov
The development of wearable photoacoustic pH sensors using Nitrazine Yellow incorporated into hydrogel patches further demonstrates its potential in biomedical monitoring. nih.gov These sensors could be used for applications such as monitoring wound pH, where abnormal pH levels can be an indicator of infection or impaired healing. nih.gov
Development of Wearable pH Sensors
The development of wearable sensors capable of monitoring physiological parameters in real-time is a significant area of advancement in smart textiles. Nitrazine Yellow has been identified as a valuable component in the fabrication of wearable pH sensors, particularly for monitoring sweat pH, which can be an indicator of an individual's health status. unibg.itmdpi.com
Integration of Functionalized Nitrazine Yellow into Smart Textiles
To create durable and reusable pH-sensing textiles, Nitrazine Yellow must be effectively immobilized onto the fabric to prevent leaching during washing or use. unibg.it Covalent bonding has emerged as a superior method compared to conventional dyeing. unibg.it
One approach involves modifying the Nitrazine Yellow molecule with a reactive moiety, such as glycidyl (B131873) methacrylate (B99206) (GMA), to create a photo-reactive dye. researchgate.netfrontiersin.org This functionalized dye (GMA-NY) can then be covalently grafted onto a cellulosic substrate like cotton through UV irradiation or thermal-induced radical polymerization. researchgate.netfrontiersin.org Infrared Spectroscopy and Nuclear Magnetic Resonance Spectroscopy have been used to confirm the successful covalent bonding of the functionalized dye onto the fabric. researchgate.net
Another method involves functionalizing the dye with an epoxy alkoxysilane, such as 3-glycidoxypropyltrimethoxysilane (B1200068) (GPTMS). unibg.itmdpi.com The functionalized dye is then immobilized onto cotton fabrics via a sol-gel process. unibg.it This technique also results in reduced dye leaching and stable immobilization without compromising the halochromic (pH-sensitive color changing) response. unibg.it The covalent functionalization of Nitrazine Yellow using GPTMS has been confirmed to provide pH-sensitive properties even after immobilization on cotton fabrics. mdpi.com
These methods ensure that the dye remains on the textile, creating a non-disposable and reversible wearable pH sensor. unibg.itresearchgate.net The primary advantage of these covalent immobilization techniques is the significant reduction in dye leaching during laundering, ensuring the long-term stability and functionality of the smart textile. unibg.it
Characterization of pH Response on Fabric Substrates
The pH-responsive behavior of Nitrazine Yellow integrated into fabric substrates is a critical aspect of its function as a wearable sensor. The typical color transition of Nitrazine Yellow occurs in the pH range of 6.0 to 7.2, shifting from yellow in acidic conditions to blue in alkaline conditions. evitachem.commedchemexpress.comavantorsciences.com This property is retained even after the dye is functionalized and immobilized on a textile. unibg.itresearchgate.net
The characterization of these smart textiles involves several analytical techniques:
UV-Vis Diffuse Reflectance Spectroscopy: This technique is used to quantify the color of the fabric. The Kubelka-Munk function converts reflectance values into a K/S ratio, which measures the color strength of the fabric at different pH values. frontiersin.org
CIELAB Color Space Analysis: This method provides a quantitative measure of color changes (ΔE*), confirming the fabric's ability to respond to pH variations. unibg.itresearchgate.net
Spectrophotometric Analyses: These are performed on the functionalized fabrics in both wet and vapor environments to evaluate the pH response under different conditions. frontiersin.org
Studies have demonstrated that cotton fabrics functionalized with Nitrazine Yellow exhibit a clear and reversible color change in the pH range of 6.0 to 7.0. researchgate.netscispace.compolito.it For instance, cotton treated with GMA-NY effectively changes color when exposed to different pH levels. frontiersin.org The reversibility and reliability of these sensors have been confirmed even after multiple exposure cycles to varying pH, highlighting their potential for practical applications in monitoring human sweat. unibg.it
High-Throughput Screening Assays in Chemical Research
High-throughput screening (HTS) allows for the rapid testing of large numbers of samples, a crucial process in fields like drug discovery and biocatalysis. Nitrazine Yellow serves as a valuable tool in HTS assays due to its distinct pH-dependent color change, which can be easily detected photometrically.
Application of Nitrazine Yellow in Enzyme Activity Determination in Organic Solvents
A significant challenge in biocatalysis is that many substrates for enzymatic reactions are not soluble in water and require the use of organic solvents. asm.orgasm.org However, enzymes are naturally evolved to function in aqueous environments and can be inactivated by organic solvents. asm.orgasm.org Therefore, identifying enzymes that are tolerant to organic solvents is essential.
Nitrazine Yellow has been successfully used in a simple HTS assay to screen for organic-solvent-tolerant carboxylic ester hydrolases (esterases). asm.orgasm.orgnih.gov The assay is based on the following principle:
The enzyme is tested for its ability to hydrolyze a substrate, such as the triglyceride tributyrin. asm.orgasm.org
This hydrolysis releases fatty acids, causing a decrease in the pH of the reaction mixture. asm.orgasm.org
Nitrazine Yellow, present in the assay, detects this pH shift, resulting in a color change that can be measured photometrically. asm.orgasm.org
This method has proven reliable for determining enzyme activity in the presence of water-miscible organic solvents like methanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and 1,4-dioxane (B91453) at concentrations up to 50% (vol/vol). asm.orgresearchgate.net Using this HTS strategy, researchers have successfully identified novel, highly organic-solvent-tolerant esterases, such as one from Pseudomonas aestusnigri. asm.orgasm.orgnih.gov
| Component | Role in Assay | Reference |
|---|---|---|
| Carboxylic Ester Hydrolase (Esterase) | Enzyme being screened for activity and solvent tolerance | asm.org, asm.org |
| Tributyrin | Substrate for the enzyme | asm.org, asm.org |
| Fatty Acids | Product of enzymatic hydrolysis, causes pH drop | asm.org, asm.org |
| Nitrazine Yellow | pH indicator to detect the release of fatty acids | asm.org, asm.org |
| Organic Solvents (e.g., DMSO, Acetonitrile) | Added to test enzyme tolerance and activity | asm.org, researchgate.net |
Methodological Considerations for pH Indicator-Based Assays
When using Nitrazine Yellow for HTS assays, several methodological factors must be considered to ensure reliable results. The assay is typically performed in microtiter plates for high-throughput capability. researchgate.netresearchgate.net
A key consideration is the potential interference of the organic solvent with the pH indicator itself. Studies have shown that Nitrazine Yellow maintains its ability to indicate pH shifts in the presence of up to 50% (vol/vol) of various water-miscible organic solvents. asm.orgresearchgate.net The pH shift is measured photometrically by determining the ratio of absorbance at two different wavelengths (e.g., 450 nm and 600 nm) to quantify the color change accurately. researchgate.netresearchgate.net
To distinguish between short-term and long-term enzyme stability, a pre-incubation step is often introduced, where the enzymes are exposed to the organic solvent for a set period (e.g., 2 hours) before the substrate is added. asm.org This helps to identify enzymes that are not just briefly active but can withstand the solvent over time. asm.org However, this approach is generally limited to water-miscible organic solvents, as nonpolar solvents form two-phase systems that are difficult to analyze with colorimetric microtiter plate assays. researchgate.net
Role in Electrophoretic Techniques
Electrophoresis is a fundamental technique in molecular biology and biochemistry used to separate macromolecules like proteins and nucleic acids. researchgate.net In polyacrylamide gel electrophoresis (PAGE), indicator dyes are often used to track the progress of the separation.
Indicator for Ionic Boundaries and pH Discontinuities
Nitrazine Yellow serves as a valuable indicator in electrophoretic techniques, particularly for visualizing ionic boundaries and pH discontinuities. evitachem.com Its utility has been evaluated in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), a common laboratory method for separating proteins. evitachem.comjst.go.jp In these systems, tracking the movement of ions is crucial for ensuring proper separation and analysis.
Research has shown that in the absence of sodium dodecyl sulfate (B86663) (SDS), Nitrazine Yellow, along with dyes like cresol (B1669610) purple, cresol red, and phenol (B47542) red, exhibits a relative mobility (RC1) of 1.00 at a 20% polyacrylamide gel concentration. jst.go.jp This mobility is measured relative to the chloride boundary. jst.go.jp Under the same conditions, the commonly used tracking dye, bromophenol blue, has a lower relative mobility of 0.77. jst.go.jp
The effectiveness of Nitrazine Yellow as a boundary marker extends to various gel concentrations. In the presence of SDS, it maintains an RC1 value of 1.00 at 15% T (total acrylamide (B121943) concentration). jst.go.jp Notably, at lower gel concentrations, only Nitrazine Yellow and neutral red were found to have RC1 values of 1.00, highlighting their superior performance in certain electrophoretic conditions. jst.go.jpnii.ac.jp The selection of these dyes is often based on their distinct color transitions over the pH intervals present in the buffer systems used, such as the Tris-HCl-glycine system. jst.go.jp
| Indicator Dye | Relative Mobility (RC1) at 20% T | Reference |
|---|---|---|
| Nitrazine Yellow | 1.00 | jst.go.jp |
| Cresol Purple | 1.00 | jst.go.jp |
| Cresol Red | 1.00 | jst.go.jp |
| Phenol Red | 1.00 | jst.go.jp |
| Bromophenol Blue (BPB) | 0.77 | jst.go.jp |
| 3,4,5,6-Tetrabromophenolsulfonephthalein (TBPS) | 0.73 | jst.go.jp |
Microscopy Applications for Sample Acidity Assessment
Nitrazine Yellow is widely employed in the field of microscopy as a pH-sensitive azo dye for assessing the acidity of various samples. evitachem.comebay.comsigmaaldrich.com Its application is particularly noted in cell biology, as well as in hematological and histological analyses. researchgate.net The dye is effective due to its distinct and observable color change within a narrow and near-neutral pH range. evitachem.commedchemexpress.com
The fundamental principle of its use in microscopy is its clear visual transition from yellow in acidic conditions to blue in neutral or slightly alkaline conditions. evitachem.comebay.com This halochromic behavior occurs specifically within the pH range of 6.0 to 7.2. evitachem.comthermofisher.com In acidic environments (pH below 6.0), the dye molecule is protonated and appears yellow. evitachem.com As the pH increases towards and above 7.0, deprotonation occurs, leading to a structural rearrangement that shifts the color to blue. evitachem.comebay.com This allows for a direct visual assessment of the pH of microscopic specimens.
The specific color transitions of Nitrazine Yellow provide a detailed gradient for pH assessment, making it a reliable tool for microscopic analysis. ebay.com
| pH Value | Observed Color | Reference |
|---|---|---|
| 6.0 | Bright Yellow | ebay.com |
| 6.2 | Yellow | ebay.com |
| 6.4 | Yellow-Green | ebay.com |
| 6.6 | Green | ebay.com |
| 6.8 | Blue | ebay.com |
| 7.2 | Bright Blue | ebay.comthermofisher.com |
Interactions of Nitrazine Yellow with Diverse Chemical Systems
Dye-Surfactant Interactions and Spectroscopic Manifestations
The interaction between Nitrazine Yellow and surfactants can significantly alter its spectroscopic properties, including shifts in its absorption maxima and changes in absorbance intensity. These phenomena are often studied to understand micellar behavior and dye-surfactant complexation.
Studies have investigated the effect of various surfactants on the absorption spectra of Nitrazine Yellow. The addition of non-ionic surfactants like Poloxamer 407 (F127), Polysorbate 80 (Tween 80), Poloxamer 338 (F108), and Poloxamer 403 (P123) can induce spectral shifts. For Nitrazine Yellow, these interactions typically result in either a bathochromic (red) shift or a hypsochromic (blue) shift in its absorption wavelength, depending on the specific surfactant and its concentration relative to the critical micelle concentration (CMC).
For instance, the addition of F127 and Tween 80 has been reported to cause a blue shift of 1 nm and 4 nm, respectively, for Nitrazine Yellow. Conversely, F108 and P123 have been shown to induce a red shift of 5 nm each jetir.orgresearchgate.net. These shifts indicate changes in the electronic environment of the dye molecule, often due to its incorporation into surfactant micelles or altered solvation. The pH can also be affected by these interactions, with some surfactants causing more significant pH changes than others jetir.org.
Table 1: Spectral Shifts of Nitrazine Yellow upon Surfactant Addition
| Surfactant | Wavelength Shift (nm) | Absorbance Change | pH Change |
| F127 (Poloxamer 407) | 1 nm (blue shift) | Not specified | Small |
| Tween 80 (Polysorbate 80) | 4 nm (blue shift) | Not specified | More |
| F108 (Poloxamer 338) | 5 nm (red shift) | Not specified | Small |
| P123 (Poloxamer 403) | 5 nm (red shift) | Not specified | Small |
Note: Absorbance change details are not consistently provided for Nitrazine Yellow across all studies, though general trends for other dyes are mentioned.
Adsorption Studies of Nitrazine Yellow
Nitrazine Yellow, being an anionic dye, can be effectively removed from aqueous solutions through adsorption onto various biosorbents. Chitosan-montmorillonite (CS-MMT) hydrogels have emerged as particularly effective materials for this purpose.
The adsorption of Nitrazine Yellow onto CS-MMT hydrogels involves a combination of mechanisms. Research indicates that the adsorption process follows pseudo-second-order kinetics, suggesting that the rate-limiting step is related to the adsorption itself rather than diffusion researchgate.netnorthampton.ac.uk. The process is also characterized as exothermic, with an enthalpy change (ΔH°) of -5.75 kJ/mol for Nitrazine Yellow adsorption onto CS-MMT researchgate.netnorthampton.ac.uk. This suggests that lower temperatures may favor higher adsorption capacities.
Studies optimizing the removal of Nitrazine Yellow using CS-MMT hydrogels have identified key parameters. The maximum adsorption capacity for Nitrazine Yellow on CS-MMT hydrogel was reported to be 144.41 mg/g, achieved at an optimal pH of 5.0 researchgate.netnorthampton.ac.uk. The optimal adsorbent dose was determined to be 30 mg per 50 mL of dye solution for subsequent studies researchgate.net. These findings highlight the importance of pH control and appropriate adsorbent dosage for efficient dye removal.
To understand the equilibrium of Nitrazine Yellow adsorption onto CS-MMT hydrogels, various isotherm models were applied. The experimental data were found to be well-described by the Freundlich isotherm model, which suggests multilayer adsorption on a heterogeneous surface, and it provided a better fit compared to the Langmuir model researchgate.netnorthampton.ac.uk. The Freundlich model is often preferred for describing dye adsorption onto biosorbents due to the inherent heterogeneity of the adsorbent surface chemrevlett.com.
Table 2: Adsorption Parameters for Nitrazine Yellow on Chitosan-Montmorillonite Hydrogel
| Parameter | Value |
| Maximum Adsorption Capacity (Qmax) | 144.41 mg/g |
| Optimal pH | 5.0 |
| Isotherm Model Fit | Freundlich (better fit than Langmuir) |
| Kinetics Fit | Pseudo-second order |
| Enthalpy Change (ΔH°) | -5.75 kJ/mol (exothermic) |
Research into Dye-Protein Binding Assays
Nitrazine Yellow has found utility in various dye-protein binding assays, leveraging its ability to interact with proteins and undergo color changes. Its structure, featuring two sulfonic acid groups separated by 2-6 atoms, contributes to its high protein binding affinity, achieving binding rates of 84%-100% in some studies snmjournals.orgsnmjournals.org.
One notable application is in the localization of sentinel lymph nodes, where dyes with high protein binding are essential for mapping lymphatic pathways snmjournals.orgsnmjournals.org. Nitrazine Yellow has also been employed in assays to test the degree of meat composition jetir.org. Furthermore, its halochromic properties, where it changes color with pH, are utilized in biological contexts. For instance, it is used in clinical settings to indicate pH changes in biological fluids, such as the Nitrazine test for diagnosing premature rupture of fetal membranes, where a color change to blue signifies a positive result ekb.eg. In a high-throughput screening context, Nitrazine Yellow has been used in an assay to identify organic-solvent-tolerant esterases, relying on its pH-sensitive color change to monitor enzymatic activity researchgate.net.
Future Directions and Outstanding Research Challenges in Nitrazine Yellow Chemistry
Comprehensive Elucidation of Tautomeric Equilibria in Complex Environments
Nitrazine Yellow's characteristic color change with pH is fundamentally linked to its azo-hydrazone tautomerism psu.eduresearchgate.netresearchgate.net. In aqueous solutions, the hydrazone tautomer is generally more stable at neutral pH, while deprotonation in basic conditions favors the azo tautomer, leading to a bathochromic shift and a visible color change psu.eduresearchgate.netresearchgate.net. Research has shown that this tautomeric equilibrium is not static and can be significantly influenced by the surrounding environment. For instance, when Nitrazine Yellow is incorporated into polyamide matrices , the polymeric environment alters the tautomeric equilibrium, resulting in shifts and broadening of its dynamic pH-sensing range researchgate.netresearchgate.net. Future research must extend this understanding to a wider array of complex environments, including biological fluids, diverse polymer matrices, and heterogeneous mixtures. A comprehensive elucidation of these tautomeric equilibria under various conditions is crucial for predicting and controlling the dye's performance in real-world applications. This includes investigating how factors such as solvent polarity, ionic strength, and the presence of other molecules or functional groups within a matrix affect the precise position of the equilibrium and, consequently, the indicator's response mdpi.com. Challenges remain in accurately quantifying these equilibria in situ within complex systems, necessitating the development of advanced spectroscopic and computational techniques tailored for such environments.
Design and Synthesis of Novel Nitrazine Yellow Derivatives with Enhanced Sensing Capabilities
The inherent halochromic properties of Nitrazine Yellow provide a robust foundation for developing advanced pH-sensing materials. However, there is significant scope for the design and synthesis of novel Nitrazine Yellow derivatives with enhanced sensing capabilities nih.gov. Future efforts should focus on molecular modifications aimed at improving key performance metrics such as sensitivity, selectivity, photostability, and the dynamic pH range. For example, strategic introduction of specific substituents onto the Nitrazine Yellow scaffold could tune its electronic structure, thereby shifting its pKa values or altering the intensity and wavelength of its absorption maxima. Comparative studies of existing pH indicators, such as Methyl Red and Litmus, highlight the potential for developing derivatives with distinct pH response profiles researchgate.net.
| Dye | Dynamic pH Range | Primary Color Transition |
| Methyl Red | 4.4–6.0 | Red to Yellow |
| Nitrazine Yellow | 6.0–7.0 | Yellow to Blue/Purple |
| Litmus | 4.5–8.3 | Red to Blue |
Table 1: Comparative dynamic pH ranges of selected halochromic indicators.
The design process could benefit from advanced computational methods, such as Density Functional Theory (DFT), to predict the tautomeric behavior and spectral properties of potential derivatives before synthesis mdpi.comnumberanalytics.com. This rational design approach can accelerate the discovery of molecules optimized for specific applications, such as sensing in particular biological fluids or industrial processes.
Integration of Nitrazine Yellow into Next-Generation Analytical Platforms
The integration of Nitrazine Yellow into functional materials for next-generation analytical platforms represents a significant avenue for future research. Current applications include its incorporation into wearable sensors and smart textiles for pH monitoring, such as in wound dressings or textiles researchgate.netresearchgate.netfrontiersin.org. However, future developments should aim for more sophisticated integration strategies. This includes embedding Nitrazine Yellow into advanced microfluidic devices, creating multiplexed sensor arrays for simultaneous detection of multiple analytes, or combining it with other responsive materials to create multi-stimuli sensors. For instance, integrating Nitrazine Yellow with nanomaterials could enhance signal transduction, improve stability, and enable new detection modalities mdpi.commdpi.com. The development of robust and user-friendly platforms, potentially leveraging techniques like electrospinning, sol-gel encapsulation, or photo-grafting, is essential for translating laboratory findings into practical applications researchgate.netfrontiersin.org. Challenges include ensuring long-term stability, wash fastness, and reliable signal output in diverse operating conditions, as well as seamless interfacing with digital readout systems for real-time data acquisition and analysis.
Q & A
Q. What is the chemical structure of Nitrazine Yellow, and how does its synthesis influence its pH-sensitive properties?
Nitrazine Yellow (C₁₆H₁₀N₄O₁₁S₂·2Na) is a disodium salt of 2-(2,4-dinitrophenylazo)-1-hydroxynaphthalene-3,6-disulfonic acid. Its azo group (N=N) and sulfonic acid substituents enable pH-dependent deprotonation, driving color shifts from yellow (pH 6.0) to blue (pH 7.0) . Synthesis involves coupling 2,4-dinitrobenzenediazonium chloride with 1-naphthol-3,6-disulfonic acid, followed by sodium salt formation. The electron-withdrawing nitro groups stabilize the azo bond, while sulfonic acids enhance water solubility, critical for biomedical applications .
Q. How does Nitrazine Yellow function as a pH indicator, and what methodological considerations ensure accurate calibration?
Nitrazine Yellow’s halochromism arises from protonation/deprotonation at the phenolic oxygen and azo group. At acidic pH (≤6.0), the phenolic group remains protonated (yellow). At neutral pH (≥7.0), deprotonation induces azo conjugation shift, yielding blue . Calibration requires:
Q. What is the diagnostic accuracy of Nitrazine Yellow in detecting premature rupture of membranes (PROM), and how does it compare to β-hCG testing?
In vaginal washings, Nitrazine Yellow’s sensitivity (92.17%) and specificity (66.67%) are lower than β-hCG (94.35% sensitivity, 75% specificity). Its positive predictive value (PPV: 98.15%) is high due to amniotic fluid’s alkaline pH, but false positives occur with cervicovaginal infections or blood contamination. β-hCG outperforms in specificity due to direct detection of fetal proteins . Methodological protocols include:
- Sterile saline irrigation of the posterior fornix.
- Immediate colorimetric analysis to avoid evaporation artifacts .
Q. How does Nitrazine Yellow differ from other pH indicators (e.g., phenolphthalein) in biomedical applications?
Unlike phenolphthalein (pH 8.2–10.0), Nitrazine Yellow operates in a physiologically critical range (pH 6.0–7.0), making it suitable for detecting subtle pH shifts in biological fluids (e.g., amniotic fluid, urine). Its azo structure also allows covalent bonding to polymers for sensor fabrication, whereas phenolphthalein lacks such functional groups .
Q. What are the stability and handling protocols for Nitrazine Yellow in laboratory settings?
- Storage : Room temperature, protected from light and moisture (dye content: 85%; solubility: 1 mg/mL in H₂O) .
- Safety : Use N95 masks and gloves; WGK 3 classification indicates moderate environmental hazard .
- Waste disposal : Neutralize with dilute HCl before disposal to minimize azo bond degradation into toxic metabolites .
Advanced Research Questions
Q. How do polymer matrices (e.g., polycaprolactone, chitosan) modulate Nitrazine Yellow’s halochromic behavior in nanofiber sensors?
Electrospun polycaprolactone (PCL) suppresses halochromism due to hydrophobic interactions, but chitosan addition restores pH sensitivity by increasing hydrophilicity. Key findings:
- PCL/chitosan nanofibers : Response time reduced from 3 hours (PCL alone) to 5 minutes.
- Dynamic pH range broadening : Polyamide matrices shift λmax by 20 nm due to hydrogen bonding with sulfonic groups .
Methodology : - Electrospinning parameters : 15 kV voltage, 1 mL/h flow rate.
- Characterization : UV-Vis spectroscopy, FTIR for dye-polymer interaction analysis .
Q. Can computational modeling predict Nitrazine Yellow’s behavior in novel polymer environments?
Yes. Molecular dynamics (MD) and time-dependent density functional theory (TD-DFT) simulations reveal:
- Azo group stabilization : In polyamide matrices, hydrogen bonds between sulfonic acids and amide groups reduce protonation energy by 15 kcal/mol.
- Deprotonation kinetics : Chitosan’s amine groups accelerate deprotonation by 40% compared to PCL .
Validation : Compare simulated λmax shifts (±5 nm) with experimental absorbance spectra .
Q. How does Nitrazine Yellow perform as a photoacoustic (PA) pH reporter in turbid media?
In PA imaging, Nitrazine Yellow’s acidic and basic forms exhibit distinct PA signals at 580 nm and 620 nm, respectively. Serum protein binding does not quench signals, enabling lymphatic system imaging. Key parameters:
Q. How can researchers address false positives in Nitrazine Yellow-based PROM diagnostics?
Strategies include:
- Combined testing : Pair Nitrazine Yellow with fetal fibronectin (fFN) to increase specificity to 94% .
- Microscopic confirmation : Ferning pattern analysis of dried samples to rule out contaminants .
- Machine learning : Train classifiers on spectral data to distinguish amniotic fluid from interferents .
Q. What is the environmental impact of Nitrazine Yellow in wastewater, and how can it be mitigated?
Nitrazine Yellow’s azo bonds degrade into carcinogenic aromatic amines under UV light. Adsorption studies show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
